Chmfl-egfr-202

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

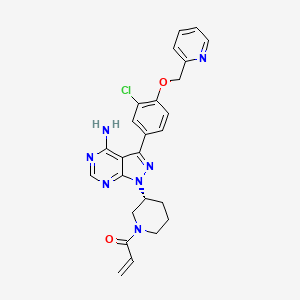

CHMFL-EGFR-202 is a potent, irreversible inhibitor of the epidermal growth factor receptor (EGFR) mutant kinase. It is particularly effective against drug-resistant mutant EGFR T790M and wild-type EGFR kinases, with IC50 values of 5.3 nM and 8.3 nM, respectively . This compound exhibits approximately 10-fold selectivity for EGFR L858R/T790M against the EGFR wild-type in cells . This compound is designed to target EGFR mutations that drive non-small-cell lung cancer (NSCLC) cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHMFL-EGFR-202 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. The compound is produced under stringent conditions to maintain its efficacy and stability .

Chemical Reactions Analysis

Types of Reactions

CHMFL-EGFR-202 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions can occur, particularly involving the halogen atoms present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

CHMFL-EGFR-202 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study EGFR signaling pathways and to develop new inhibitors.

Biology: Helps in understanding the role of EGFR mutations in cancer cell proliferation and survival.

Medicine: Investigated for its potential therapeutic effects in treating EGFR mutant-driven cancers, particularly non-small-cell lung cancer.

Industry: Utilized in the development of new cancer therapies and in drug discovery programs.

Mechanism of Action

CHMFL-EGFR-202 exerts its effects by irreversibly binding to the EGFR mutant kinase. It adopts a covalent “DFG-in-C-helix-out” inactive binding conformation with EGFR, leading to strong antiproliferative effects against EGFR mutant-driven non-small-cell lung cancer cell lines . The compound selectively inhibits EGFR L858R/T790M mutants, thereby blocking downstream signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Erlotinib: Another first-generation EGFR inhibitor, effective against EGFR 19 Del and L858R mutations.

Osimertinib: A third-generation EGFR inhibitor that targets the T790M resistance mutation.

Lapatinib: An inhibitor of ErbB2 and EGFR, used for treating HER2 overexpressing breast cancer.

Neratinib: An irreversible tyrosine kinase inhibitor for HER2 and EGFR.

Uniqueness of CHMFL-EGFR-202

This compound is unique due to its high selectivity and potency against drug-resistant EGFR mutants, particularly T790M. Its irreversible binding mechanism and strong antiproliferative effects make it a valuable tool in cancer research and potential therapeutic applications .

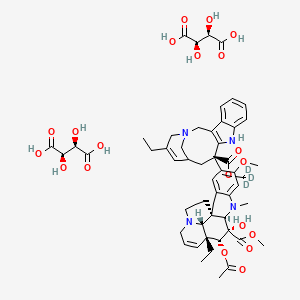

Properties

Molecular Formula |

C25H24ClN7O2 |

|---|---|

Molecular Weight |

490.0 g/mol |

IUPAC Name |

1-[(3R)-3-[4-amino-3-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C25H24ClN7O2/c1-2-21(34)32-11-5-7-18(13-32)33-25-22(24(27)29-15-30-25)23(31-33)16-8-9-20(19(26)12-16)35-14-17-6-3-4-10-28-17/h2-4,6,8-10,12,15,18H,1,5,7,11,13-14H2,(H2,27,29,30)/t18-/m1/s1 |

InChI Key |

RVCKMZIQUFKZFD-GOSISDBHSA-N |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC(=C(C=C4)OCC5=CC=CC=N5)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)

![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)

![(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one](/img/structure/B15145455.png)

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B15145477.png)